

2-(1H-Imidazol-5-yl)ethanol hydrochloride CAS number 180307-01-1

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Compound of Interest

Compound Name: 2-(1H-Imidazol-5-yl)ethanol
hydrochloride

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An In-depth Technical Guide to **2-(1H-Imidazol-5-yl)ethanol hydrochloride** (CAS: 180307-01-1)

Foreword: Situating a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the imidazole heterocycle stands as a cornerstone pharmacophore and a uniquely versatile functional group.^[1] Its presence in essential biomolecules like the amino acid histidine underscores its fundamental role in biological processes. The compound **2-(1H-Imidazol-5-yl)ethanol hydrochloride**, while not extensively documented as a final therapeutic agent, represents a crucial and strategically functionalized building block. Its structure—combining the aromatic, amphoteric imidazole ring with a reactive primary alcohol—offers synthetic chemists a valuable starting point for constructing more complex molecular architectures.

This guide provides a technical deep-dive into the properties, characterization, synthesis, and potential applications of **2-(1H-Imidazol-5-yl)ethanol hydrochloride**. We will distinguish it from its more commonly cited 1-yl isomer and focus on the practical, data-driven insights necessary for its effective use in a research and development setting.

Core Molecular Identity and Physicochemical Properties

2-(1H-Imidazol-5-yl)ethanol hydrochloride is the salt form of the parent compound, 2-(1H-Imidazol-5-yl)ethanol. The hydrochloride formulation enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.

Structural and Chemical Data

A precise understanding of the molecule's fundamental properties is the foundation of all subsequent experimental design.

Table 1: Compound Identification and Physicochemical Properties

Property	Value	Source(s)
CAS Number	180307-01-1	[2][3]
Molecular Formula	C ₅ H ₉ ClN ₂ O	[3]
Molecular Weight	148.59 g/mol	[3]
IUPAC Name	2-(1H-imidazol-5-yl)ethanol;hydrochloride	[4]
Synonyms	Not commonly specified	
Canonical SMILES	Cl.OCCC1=CN=CN1	[4]
InChI Key	XCBCBMPKJBWMMI-UHFFFAOYSA-N	[4]
Physical State	Solid / Powder (typical)	Inferred
Storage	Sealed in dry, room temperature conditions	[3]

Structural Representation

The molecule's structure is key to its reactivity. The 5-position substitution on the imidazole ring, as opposed to the more common 1-position (N-alkylation), leaves the ring's nitrogen atoms available for coordination or further reaction, a critical distinction for synthetic strategy.

Caption: 2D structure of **2-(1H-Imidazol-5-yl)ethanol hydrochloride**.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of a starting material is a non-negotiable step in any research workflow. A multi-technique approach is essential for a complete and trustworthy characterization.

Standard Analytical Protocols

The following describes a standard, self-validating workflow for the characterization of a new batch of **2-(1H-Imidazol-5-yl)ethanol hydrochloride**.

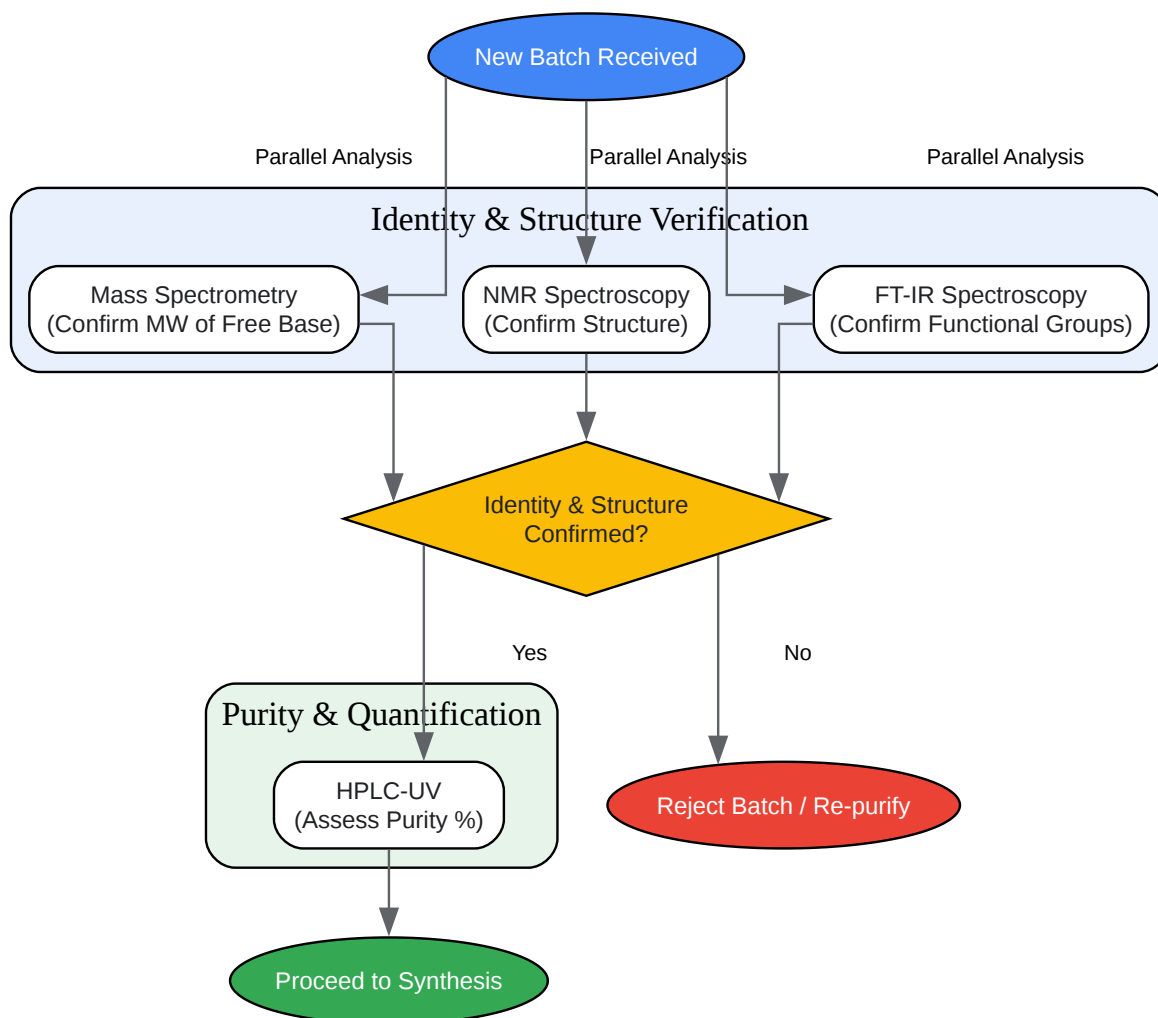
Protocol 1: Comprehensive Quality Control Analysis

- Visual Inspection: Note the physical state, color, and homogeneity of the material.
- Solubility Test: Assess solubility in common laboratory solvents (e.g., D₂O for NMR, Methanol/Acetonitrile for HPLC) to select appropriate analytical vehicles.
- Mass Spectrometry (MS):
 - Prepare a dilute solution (approx. 1 mg/mL) in methanol or water.
 - Infuse into an Electrospray Ionization (ESI) source in positive ion mode.
 - Expected Result: A prominent peak at m/z 113.06, corresponding to the protonated free base [M+H]⁺ (C₅H₈N₂O). This confirms the correct molecular weight of the organic component.
- NMR Spectroscopy (¹H and ¹³C):
 - Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - Acquire ¹H and ¹³C NMR spectra.
 - Rationale: This is the most definitive technique for structural elucidation. The ¹H spectrum will confirm the presence of the ethanol side chain (two triplet signals) and the distinct imidazole ring protons. The ¹³C spectrum will confirm the carbon backbone.

- Purity Assessment via HPLC-UV:
 - Develop a reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid or TFA).
 - Monitor at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.
 - Objective: To quantify the purity of the compound by measuring the area percentage of the main peak. For use as a synthetic intermediate, a purity of $\geq 95\%$ is generally required.

Visualized Workflow for Characterization

This diagram outlines the logical flow of the analytical process, ensuring each step validates the next.



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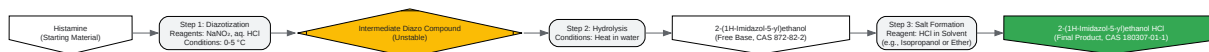
Caption: A logical workflow for the analytical validation of the compound.

Synthesis and Safe Handling

While this compound is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and handling requirements.[2][3]

Proposed Synthetic Pathway

A plausible and robust synthesis involves the formation of the free base followed by salt formation.



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Caption: Proposed two-step synthesis from histamine to the target compound.

Causality Behind Experimental Choices:

- Step 1 & 2 (Diazotization-Hydrolysis): This is a classic method for converting a primary aromatic amine (like that on histamine) into a hydroxyl group. The low temperature is critical to control the reactivity of the unstable diazonium salt intermediate.
- Step 3 (Salt Formation): Converting the free base to the hydrochloride salt is a standard final step to improve the compound's shelf-life, crystallinity, and handling characteristics. Using a non-aqueous solution of HCl (e.g., HCl in isopropanol) allows for the precipitation of the salt in high purity, which is often superior to aqueous methods that would require evaporation of water.[5]

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity. The information is primarily derived from supplier Safety Data Sheets (SDS).[2][6][7]

Table 2: GHS Hazard and Precautionary Information

Category	Statement
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: These statements are typical for compounds of this class and should be confirmed with the specific SDS from the supplier.	

- Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[6] Avoid dust generation.
- Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.^{[3][6]}

Applications in Research and Drug Development

The primary utility of **2-(1H-Imidazol-5-yl)ethanol hydrochloride** is as a versatile synthetic intermediate. Its value lies in the reactive handles it provides for building more complex molecules.

Potential Synthetic Transformations

The molecule offers two primary sites for chemical modification, enabling its incorporation into diverse molecular scaffolds.

Caption: Key reactive sites for further synthetic modification.

- Site A (Primary Alcohol): This is a highly versatile functional group.
 - Esterification/Etherification: To attach other fragments or modulate lipophilicity.
 - Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid to enable further reactions like amide bond formation or reductive amination.
 - Conversion to Halide: Can be converted to a good leaving group (e.g., -Cl, -Br, -OTs) for nucleophilic substitution reactions.
- Site B (Imidazole Ring): The imidazole ring is a rich hub of chemical functionality.
 - Coordination Chemistry: The nitrogen atoms can act as ligands to coordinate with metal ions, a property exploited in the design of metalloenzyme inhibitors or catalysts.[8]
 - N-Alkylation/N-Arylation: While the 5-substitution is fixed, the ring nitrogens can potentially be alkylated under specific conditions, though this is less straightforward than with an unsubstituted imidazole.
 - Hydrogen Bonding: The ring acts as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), which is critical for molecular recognition at a biological target's active site.[1]

Context in Medicinal Chemistry

While specific biological activity for this compound is not well-reported, the broader class of imidazole-containing molecules exhibits an extensive range of therapeutic activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][9] For example, the related 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a known pharmacophore inazole antifungal agents that inhibit the fungal enzyme CYP51.[10] Therefore, **2-(1H-imidazol-5-yl)ethanol hydrochloride** serves as a valuable precursor for generating libraries of novel compounds to be screened for such activities.

Conclusion and Future Outlook

2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS 180307-01-1) is best understood not as an endpoint, but as a strategic starting point. Its value is derived from the potent combination of a biologically relevant imidazole core and a synthetically versatile ethanol side chain. While it may not have extensive literature detailing its own biological profile, its utility for drug discovery and materials science researchers is clear.

Future research leveraging this compound will likely focus on its use as a foundational element in combinatorial libraries aimed at discovering new therapeutics. Its unique 5-substituted pattern offers an alternative to the more heavily explored 1-substituted imidazoles, potentially unlocking novel structure-activity relationships against a range of biological targets. As such, it remains a compound of significant interest for any research program focused on the synthesis of novel heterocyclic molecules.

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